molecular formula C17H23NO3 B13671825 Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B13671825
M. Wt: 289.4 g/mol
InChI Key: KUWXPSHBNNYBKF-UHFFFAOYSA-N
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Description

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heteroatom system. The core structure consists of a bicyclo[3.3.1]nonane framework with a benzyl group at position 9 and an ethyl ester substituent at position 7. The ethyl ester group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Key synthetic routes involve Mannich-type cyclization reactions, as evidenced by methods used for analogous compounds. For example, formaldehyde and benzylamine are common reagents in the formation of the bicyclic scaffold . The compound’s hydrochloride salt (CAS 1823562-03-3) has been reported, though it is currently discontinued in commercial catalogs .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C17H23NO3/c1-2-21-17(19)14-8-15-11-20-12-16(9-14)18(15)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3

InChI Key

KUWXPSHBNNYBKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2COCC(C1)N2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the bicyclic azabicyclo[3.3.1]nonane scaffold.
  • Introduction of the benzyl substituent on the nitrogen atom.
  • Installation of the ethyl carboxylate group at the 7-position.
  • Incorporation of the oxygen atom within the bicyclic framework (3-oxa).

The key synthetic intermediates often include 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and its reduced alcohol derivatives, which can be further functionalized to introduce the ester group.

Detailed Stepwise Preparation

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This intermediate is prepared by a multi-component reaction involving benzylamine, glutaraldehyde, and acetone dicarboxylic acid under acidic conditions:

  • Benzylamine (0.123 mol) is mixed with water and cooled to 0–10 °C.
  • 18% sulfuric acid is added slowly to maintain 4–8 °C.
  • Glutaraldehyde (0.137 mol) and acetone dicarboxylic acid (0.137 mol) are added sequentially while keeping the temperature below 5 °C.
  • Sodium acetate solution is added gradually to adjust pH and facilitate the reaction.
  • The mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.
  • The reaction mixture is extracted and purified to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with a 57% yield based on quantitative NMR and HPLC analysis.

This step involves careful temperature control and pH adjustments to ensure high conversion and purity.

Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • The ketone intermediate is dissolved in methanol and cooled to 0–10 °C.
  • Sodium borohydride (2 equivalents) is added portionwise to reduce the ketone to the corresponding alcohol.
  • After completion, the reaction is quenched carefully with dilute hydrochloric acid to destroy excess borohydride.
  • The product is extracted with methyl tert-butyl ether (MTBE), washed, and concentrated to yield the alcohol in approximately 89% yield with high purity.
Formation of 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene
  • The alcohol is treated with 70% aqueous sulfuric acid and heated to 100 °C for 20 hours.
  • This step induces dehydration to form the bicyclic alkene.
  • The reaction mixture is then neutralized with sodium hydroxide and extracted to isolate the alkene intermediate.

Data Table: Key Intermediates and Yields

Compound Name Key Reagents/Conditions Yield (%) Purity Analysis Methods Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Benzylamine, glutaraldehyde, acetone dicarboxylic acid, sulfuric acid, sodium acetate; 0–25 °C 57 HPLC, quantitative 1H NMR
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Sodium borohydride reduction in methanol, 0–25 °C 89 HPLC, quantitative 1H NMR
9-Benzyl-9-azabicyclo[3.3.1]non-3-ene 70% sulfuric acid, 100 °C, 20 h >99 conv. HPLC

Research Discoveries and Analytical Data

  • The synthetic route described provides a robust and scalable method for preparing bicyclic azabicyclo compounds with high stereochemical control and purity, as demonstrated by HPLC and quantitative NMR assays.
  • The reduction step using sodium borohydride is highly selective for the ketone to alcohol conversion without affecting the bicyclic amine core.
  • The dehydration to the alkene intermediate proceeds efficiently under strongly acidic conditions at elevated temperatures.
  • Spectral data (IR, NMR, MS) for this compound confirm molecular formula C17H23NO3 and molecular weight 289.38 g/mol, with computed spectral validation scores supporting the structure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate can be contextualized against related bicyclic derivatives (Table 1).

Table 1: Comparative Analysis of Bicyclo[3.3.1]nonane Derivatives

Compound Name Substituents Heteroatoms Molecular Weight (g/mol) Key Properties/Applications References
This compound 9-benzyl, 7-ethyl ester 3-oxa, 9-aza 301.39 (free base) Lipophilic ester; potential intermediate in drug design
Mthis compound 9-benzyl, 7-methyl ester 3-oxa, 9-aza 275.34 Shorter alkyl chain; higher hydrolysis susceptibility vs. ethyl ester
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester 9-benzyl, 3-carboxylic acid ethyl ester, 7-oxo 9-aza 301.39 Ketone at position 7; altered electronic profile
tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate 9-benzyl, 3-tert-butyl ester, 7-oxo 3,9-diaza 330.43 Dual nitrogen heteroatoms; tert-butyl enhances steric bulk
3-Oxa-7-azabicyclo[3.3.1]nonane No substituents 3-oxa, 7-aza 141.21 Unsubstituted scaffold; baseline for structure-activity studies

Key Observations:

Heteroatom Configuration :

  • The 3-oxa-9-aza configuration in the target compound distinguishes it from diazabicyclo derivatives (e.g., 3,7-diaza), which are explored for nicotinic acetylcholine receptor modulation . The oxygen atom in the 3-oxa position may reduce basicity compared to nitrogen-rich analogs.

Ester Substituents: Ethyl esters (e.g., target compound) exhibit greater hydrolytic stability compared to methyl esters (e.g., Mthis compound) . The 7-carboxylate group in the target compound contrasts with 7-oxo derivatives (e.g., 9-benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester), where the ketone may influence redox reactivity .

The benzyl group at position 9 is a common pharmacophore in CNS-targeting agents .

Synthetic Accessibility :

  • Yields for analogous compounds (e.g., 80% for tert-butyl derivatives) suggest efficient cyclization strategies, though steric hindrance from bulkier groups (e.g., tert-butyl) may complicate synthesis .

Biological Activity

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a bicyclo[3.3.1]nonane framework, an ether functional group, and a carboxylate moiety, with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of approximately 231.29 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology and medicinal chemistry. Its structure suggests potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications such as anti-inflammatory and anticancer properties .

The compound's biological activity may be attributed to its ability to modulate enzymatic activity and receptor function. Preliminary studies have suggested that it may act as an inhibitor of specific enzymes involved in signal transduction pathways, potentially influencing gene expression and metabolic processes .

Potential Therapeutic Applications

The following table summarizes the potential therapeutic applications based on the compound's biological activity:

Therapeutic Area Potential Application
Cancer Inhibition of tumor cell proliferation
Inflammatory Diseases Treatment for conditions like rheumatoid arthritis
Metabolic Disorders Modulation of metabolic pathways

Study 1: Anti-Cancer Activity

A study focusing on the inhibition of Class I PI3-kinase enzymes highlighted the potential of this compound as an anti-cancer agent. The compound demonstrated potent inhibitory effects against specific isoforms of PI3-kinase, which are implicated in various cancers . This suggests that the compound could be utilized in developing targeted therapies for cancer treatment.

Study 2: Anti-Inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory properties by modulating immune responses through its interaction with non-receptor tyrosine kinases . The ability to influence inflammatory pathways makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Study 3: Enzyme Inhibition

Further investigations into its enzymatic interactions revealed that this compound could inhibit specific enzymes involved in metabolic processes, thereby potentially regulating glucose metabolism and lipid profiles . This aspect highlights its relevance in metabolic disorders.

Structural Similarities and Comparisons

This compound shares structural similarities with several other compounds, which may also exhibit biological activities. The following table compares these compounds based on their similarity index:

Compound Name Similarity Index
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one0.78
8-benzyl-8-azabicyclo[3.2.1]octan-3-one0.76
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate0.80

These comparisons indicate that while there are structurally related compounds, this compound possesses unique features that contribute to its distinct biological properties .

Q & A

Q. What are the key challenges in synthesizing Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate, and how can they be addressed methodologically?

The synthesis involves multi-step organic reactions, including cyclization and functional group protection/deprotection. A critical challenge is achieving stereochemical control during bicyclic ring formation. For example, competing side reactions may arise due to the reactivity of the nitrogen and oxygen atoms in the bicyclic framework. To mitigate this, researchers should use temperature-controlled stepwise protocols (e.g., <50°C for ketone reduction) and employ protecting groups like tert-butyloxycarbonyl (Boc) to stabilize reactive intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from structurally similar byproducts .

Q. How is the bicyclic framework of this compound confirmed experimentally?

Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR can identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm) and confirm the bicyclic scaffold’s rigidity .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the 3-oxa-9-aza bridge, which is prone to conformational ambiguity .
  • HRMS : Validates molecular weight (e.g., m/z 275.34 for the parent ion) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications to the benzyl group, ester moiety, or bicyclic core. For example:

  • Substitution at the benzyl position : Replace the benzyl group with alkyl or heteroaryl groups to assess steric/electronic effects on receptor binding .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to evaluate solubility and pharmacokinetic impacts . Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like neurotransmitter receptors, which should be validated via in vitro assays (e.g., radioligand displacement) .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding its receptor-binding mechanisms?

Discrepancies often arise from incomplete force field parameterization of the bicyclic system. To address this:

  • Enhanced sampling MD simulations : Use adaptive sampling to explore conformational space more thoroughly .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics and kinetics .
  • Synchrotron-based crystallography : Resolve bound ligand conformations at high resolution (<1.5 Å) .

Q. What analytical approaches are recommended for detecting metabolic instability in vivo?

  • LC-MS/MS : Monitor plasma metabolites in rodent models, focusing on ester hydrolysis (yielding the carboxylic acid derivative) and oxidative N-debenzylation .
  • Stable isotope labeling : Track 13C^{13}C-labeled analogs to distinguish phase I/II metabolic pathways .
  • Hepatic microsome assays : Compare degradation rates across species (e.g., human vs. murine) to predict interspecies variability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on its biological activity across different cell lines?

Contradictions may stem from cell-specific expression of transporters or metabolizing enzymes. A robust workflow includes:

  • Cell panel screening : Test activity in ≥5 cell lines (e.g., HEK293, HeLa, primary neurons) .
  • Knockout models : Use CRISPR-Cas9 to silence candidate genes (e.g., CYP3A4) and assess metabolic contributions .
  • Pharmacokinetic profiling : Correlate intracellular concentrations with activity using LC-MS .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

  • Bioavailability optimization : Formulate the compound with cyclodextrins or lipid nanoparticles to enhance blood-brain barrier penetration .
  • Dose-response studies : Administer escalating doses in animal models to identify threshold concentrations for efficacy .
  • Tissue distribution analysis : Quantify compound levels in target organs via qPCR or immunohistochemistry .

Comparative Structural Analysis

Q. How does this compound’s activity compare to analogs like 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?

Compound Key Structural Difference Biological Impact
This compoundEster group at C7Enhanced solubility; moderate CNS activity
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-oneKetone at C7Increased receptor affinity but reduced metabolic stability

The ester group in the target compound improves pharmacokinetics, while the ketone analog shows higher target engagement at the expense of rapid clearance .

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